molecular formula C23H16ClNO2 B187002 [(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate CAS No. 54923-37-4

[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate

Cat. No.: B187002
CAS No.: 54923-37-4
M. Wt: 373.8 g/mol
InChI Key: LECKNMNONXHEAV-UHFFFAOYSA-N
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Description

[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate is an organic compound with the molecular formula C23H16ClNO2 It is a derivative of isoquinoline and benzoate, featuring a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate typically involves the reaction of isoquinoline derivatives with chlorophenyl compounds under specific conditions. One common method involves the esterification of isoquinoline methanol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the benzoate ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Isoquinoline alcohols.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline derivatives: Compounds like isoquinoline and its various substituted forms.

    Benzoate esters: Compounds such as methyl benzoate and ethyl benzoate.

Uniqueness

[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate is unique due to its combination of a chlorophenyl group with an isoquinoline moiety, providing distinct chemical and biological properties

Properties

CAS No.

54923-37-4

Molecular Formula

C23H16ClNO2

Molecular Weight

373.8 g/mol

IUPAC Name

[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate

InChI

InChI=1S/C23H16ClNO2/c24-19-12-10-17(11-13-19)22(27-23(26)18-7-2-1-3-8-18)21-20-9-5-4-6-16(20)14-15-25-21/h1-15,22H

InChI Key

LECKNMNONXHEAV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC(C2=CC=C(C=C2)Cl)C3=NC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C2=CC=C(C=C2)Cl)C3=NC=CC4=CC=CC=C43

54923-37-4

Origin of Product

United States

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